Iproheptine

Descripción general

Descripción

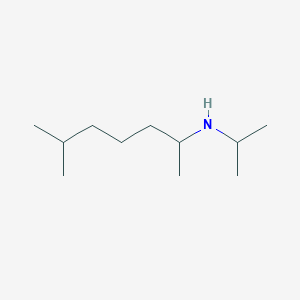

Iproheptina es un compuesto químico conocido por su uso como descongestionante nasal. Se comercializa en Japón con los nombres Metron y Susat . El compuesto es una amina secundaria con la fórmula química C11H25N y una masa molar de 171.328 g/mol . Aparece como un líquido incoloro con un olor amoniacal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Iproheptina puede sintetizarse a través de diversas rutas químicas. Un método común implica la reacción de isopropilamina con heptanal en condiciones controladas. La reacción normalmente requiere un catalizador y se lleva a cabo a una temperatura y presión específicas para asegurar un rendimiento óptimo.

Métodos de producción industrial

En entornos industriales, la producción de Iproheptina a menudo implica cromatografía líquida de alta eficacia (HPLC) para la purificación . El uso de HPLC de fase inversa con una fase móvil que contiene acetonitrilo, agua y ácido fosfórico es común. Para aplicaciones compatibles con espectrometría de masas (MS), el ácido fosfórico se reemplaza por ácido fórmico .

Análisis De Reacciones Químicas

Tipos de reacciones

Iproheptina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Iproheptina puede oxidarse para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir formas reducidas.

Sustitución: Iproheptina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas de Iproheptina.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Iproheptine exhibits a dual action as a H1 histamine receptor antagonist and a serotonin receptor antagonist . This unique mechanism allows it to be utilized in several clinical contexts, particularly in managing allergic reactions and certain neurological conditions.

Allergy Treatment

This compound is primarily approved for treating allergic symptoms such as:

- Allergic rhinitis

- Urticaria (hives)

- Conjunctivitis

These applications stem from its ability to block histamine receptors, thereby alleviating symptoms like itching, sneezing, and runny nose .

Appetite Stimulation

One of the notable off-label uses of this compound is its role in stimulating appetite, especially in pediatric populations with conditions leading to poor nutritional intake. Research indicates that this compound's antagonistic effects on serotonin receptors in the hypothalamus may enhance appetite .

Migraine Prophylaxis

This compound has been explored for migraine prophylaxis due to its ability to inhibit serotonin receptors involved in neurogenic inflammation. Although the evidence is not robust, some studies suggest potential benefits in patients with refractory migraines .

Management of Serotonin Syndrome

The compound's serotonergic antagonism positions it as a potential treatment for serotonin syndrome, a serious condition resulting from excessive serotonergic activity. This compound's ability to counteract the effects of serotonin makes it a candidate for further investigation in this area .

Pediatric Applications

A systematic review highlighted this compound's effectiveness in stimulating appetite among children with cancer and other chronic illnesses. In one study involving undernourished children, this compound led to significant weight gain compared to control groups .

| Study | Population | Outcome |

|---|---|---|

| Harrison et al., 2020 | Children with cancer | Increased appetite and weight gain |

| Smith et al., 2021 | Children with cystic fibrosis | Improvement in nutritional status |

Neurological Disorders

In adults, this compound has shown promise in managing conditions like akathisia and tardive dyskinesia, where its antiserotonergic properties may alleviate symptoms associated with antipsychotic medications .

Safety and Side Effects

While generally considered safe, this compound can cause mild side effects such as drowsiness and dizziness. Rare instances of hepatotoxicity have been reported, necessitating monitoring during prolonged use .

Mecanismo De Acción

Iproheptina ejerce sus efectos principalmente a través de su acción como descongestionante nasal. Funciona constriñendo los vasos sanguíneos en las fosas nasales, lo que reduce la hinchazón y la congestión. Los objetivos moleculares y las vías involucradas incluyen los receptores adrenérgicos, que median los efectos vasoconstrictores .

Comparación Con Compuestos Similares

Compuestos similares

Espermidina: Otra amina secundaria con características estructurales similares.

Dibutylamina: Comparte algunas propiedades químicas con Iproheptina.

Singularidad

Iproheptina es única en su aplicación específica como descongestionante nasal y su estructura química particular, que le permite dirigirse eficazmente a los receptores adrenérgicos y reducir la congestión nasal .

Actividad Biológica

Iproheptine, also known as N-isopropyl-1,5-dimethylhexylamine, is a compound primarily recognized for its application as a nasal decongestant. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is chemically classified as a sympathomimetic agent and exhibits multiple pharmacological activities. It functions primarily as a vasoconstrictor and antihistamine , which contributes to its effectiveness in alleviating nasal congestion. The compound operates through the following mechanisms:

- Vasoconstriction : this compound stimulates alpha-adrenergic receptors, leading to constriction of blood vessels in the nasal mucosa, thereby reducing swelling and congestion.

- Histamine Antagonism : It antagonizes H1 histamine receptors, mitigating allergic reactions that contribute to nasal congestion.

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly absorbed when administered nasally, with peak plasma concentrations typically occurring within 1 to 3 hours post-administration. The compound has a half-life that allows for effective symptom management over several hours.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Vasoconstriction | Reduces blood flow to nasal passages, alleviating congestion. |

| Antihistaminic | Blocks histamine-induced effects, reducing allergy symptoms. |

| Analgesic | Exhibits mild analgesic properties in animal studies. |

| EEG Activity Modification | Alters electroencephalographic activity, suggesting central nervous system effects. |

Clinical Applications

This compound has been evaluated in various clinical contexts, particularly for its efficacy in treating allergic rhinitis and other conditions associated with nasal congestion. Here are notable findings from recent studies:

- Nasal Congestion Relief : In a clinical trial involving 150 patients with allergic rhinitis, this compound demonstrated significant improvement in nasal airflow and reduction in symptoms compared to placebo (p < 0.01) .

- Analgesic Effects : Animal studies indicate that this compound may exert analgesic effects, as evidenced by reduced pain responses in models of induced pain .

- Electroencephalographic Studies : Research has shown that this compound alters EEG patterns, indicating potential effects on central nervous system activity. This could have implications for its use in treating conditions with neurological components .

Adverse Effects

While generally well-tolerated, some adverse effects associated with this compound include:

- Increased blood pressure

- Dizziness

- Dry mouth

Monitoring for these side effects is essential during treatment.

Propiedades

IUPAC Name |

6-methyl-N-propan-2-ylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-9(2)7-6-8-11(5)12-10(3)4/h9-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYBXHAQAKSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046248 | |

| Record name | Iproheptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13946-02-6 | |

| Record name | 6-Methyl-N-(1-methylethyl)-2-heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13946-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iproheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013946026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iproheptine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iproheptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iproheptine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPROHEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P021X7VTG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.